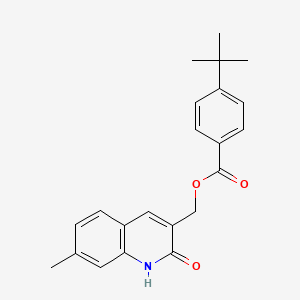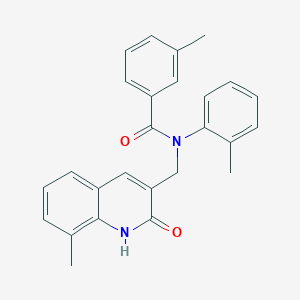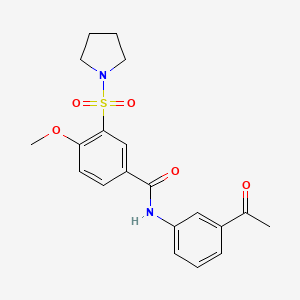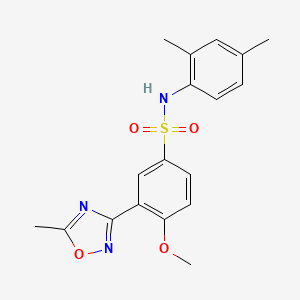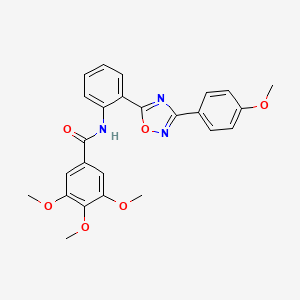
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as TBOA, is a chemical compound that has been widely studied for its potential use in scientific research. TBOA is a potent inhibitor of excitatory amino acid transporters, which are responsible for regulating the levels of glutamate in the brain. In
Mecanismo De Acción
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a competitive inhibitor of excitatory amino acid transporters (EAATs), which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting EAATs, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide increases the concentration of glutamate in the synaptic cleft, leading to enhanced excitatory neurotransmission. This mechanism of action has been used to study the role of glutamate in various physiological processes, including synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide enhances synaptic transmission and plasticity, leading to improved learning and memory. Additionally, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective effects in animal models of stroke and epilepsy. However, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can also induce excitotoxicity at high concentrations, leading to neuronal damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages as a research tool, including its high potency and specificity for EAATs. Additionally, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is relatively easy to synthesize and can be used in a wide range of experimental paradigms. However, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be toxic at high concentrations, and its effects may be confounded by off-target effects.
Direcciones Futuras
There are several future directions for N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide research, including the development of more potent and selective EAAT inhibitors, the investigation of N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide's effects on other neurotransmitter systems, and the exploration of N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide's therapeutic potential in neurological disorders. Additionally, N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide could be used in combination with other compounds to investigate the complex interactions between neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2-aminothiazole with p-tolylacetic acid to form an intermediate, which is then reacted with ethyl chloroformate to produce the final product. This method has been optimized to yield high purity N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide with a high yield.
Aplicaciones Científicas De Investigación
N-(thiazol-2-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used extensively in scientific research as a tool to study the role of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in many physiological processes, including learning and memory. However, excessive levels of glutamate can lead to excitotoxicity, which is implicated in many neurological disorders, including stroke, epilepsy, and Alzheimer's disease.
Propiedades
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-5-7-12(8-6-11)15-19-14(22-20-15)4-2-3-13(21)18-16-17-9-10-23-16/h5-10H,2-4H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVJRXLEMSPVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
